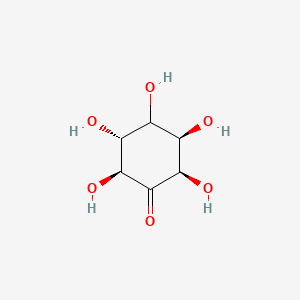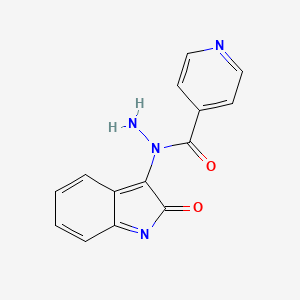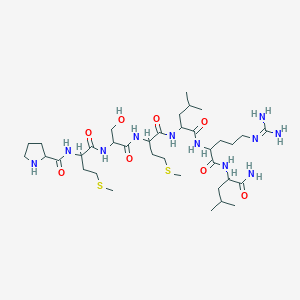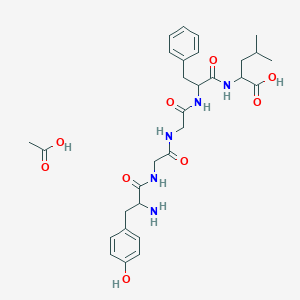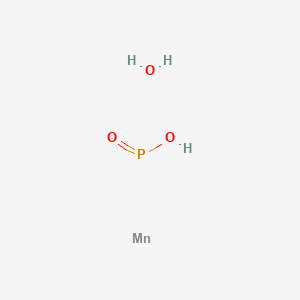
HOPO hydrate manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂O. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder or colorless crystal appearance and has a molecular weight of 202.93 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired monohydrate form. The general reaction is as follows: [ \text{Mn}^{2+} + 2 \text{H}_2\text{PO}_2^- \rightarrow \text{Mn(PH}_2\text{O}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of manganese(II) hypophosphite monohydrate involves large-scale synthesis using high-purity manganese(II) salts and hypophosphorous acid. The process is optimized to achieve high yields and purity, meeting analytical specifications such as those of BPC63 .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hypophosphite group with other functional groups under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal .
Wissenschaftliche Forschungsanwendungen
Manganese(II) hypophosphite monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the preparation of manganese pyrophosphate and other manganese-based compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement to address manganese deficiency.
Industry: It is used in the production of flame retardants, fertilizers, and other industrial products.
Wirkmechanismus
The mechanism of action of manganese(II) hypophosphite monohydrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzyme catalysis, acting as cofactors for various enzymes. The hypophosphite group can participate in redox reactions, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Manganese(II) phosphate: Mn₃(PO₄)₂
Manganese(II) sulfate: MnSO₄
Manganese(II) chloride: MnCl₂
Comparison: Manganese(II) hypophosphite monohydrate is unique due to its hypophosphite group, which imparts distinct chemical properties compared to other manganese compounds. For instance, manganese(II) phosphate is primarily used in fertilizers, while manganese(II) sulfate is commonly used in agriculture and animal feed. Manganese(II) chloride is often used in the preparation of other manganese compounds .
Eigenschaften
Molekularformel |
H3MnO3P |
|---|---|
Molekulargewicht |
136.934 g/mol |
IUPAC-Name |
manganese;phosphenous acid;hydrate |
InChI |
InChI=1S/Mn.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2 |
InChI-Schlüssel |
RHCDTQSNAYSQCR-UHFFFAOYSA-N |
Kanonische SMILES |
O.OP=O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



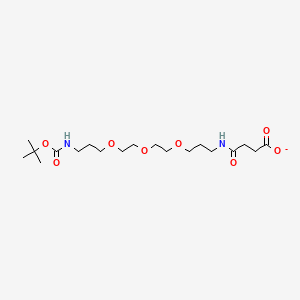
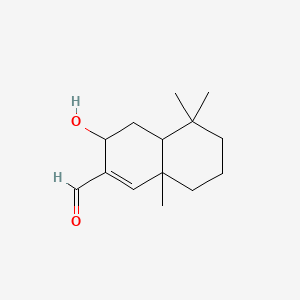

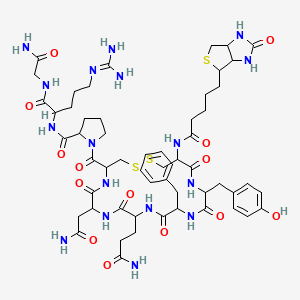
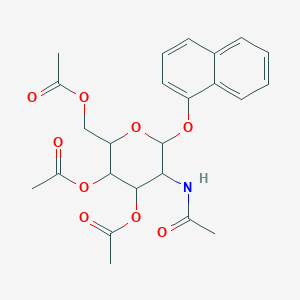
![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
